molecular formula C20H17N5O2 B2826274 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea CAS No. 862811-94-7

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea

Número de catálogo: B2826274
Número CAS: 862811-94-7
Peso molecular: 359.389
Clave InChI: SZYVEOGAZIQGEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea is a urea derivative featuring an imidazo[1,2-a]pyrimidine core substituted at the 2-position and a methoxyphenyl group at the 5-position.

Propiedades

IUPAC Name

1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-18-9-8-14(17-13-25-11-5-10-21-19(25)23-17)12-16(18)24-20(26)22-15-6-3-2-4-7-15/h2-13H,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYVEOGAZIQGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea is a complex organic compound belonging to the imidazo[1,2-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure combines various functional groups that may enhance its interaction with biological targets.

Molecular Structure and Properties

The molecular formula of this compound is C18H18N4O2C_{18}H_{18}N_{4}O_{2}. The structure features an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse pharmacological properties. The presence of a methoxy group and a phenylurea component further contributes to its chemical reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea demonstrates significant anticancer properties against various human cancer cell lines.
  • Enzyme Inhibition : This compound has been identified as a potential inhibitor of several key enzymes involved in cancer progression and inflammation.

The mechanisms through which this compound exerts its biological effects include:

  • Binding Interactions : The imidazo[1,2-a]pyrimidine ring can engage in specific binding interactions with target proteins.
  • Gene Expression Modulation : It may influence gene expression patterns associated with cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea:

  • Anticancer Studies :
    • A study conducted on various human cancer cell lines demonstrated an IC50 value indicating potent inhibition of cell growth (exact values vary by cell line).
    • The compound showed selective cytotoxicity towards cancer cells while sparing normal cells.
  • Enzyme Inhibition :
    • Research indicated that the compound acts as an inhibitor for cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression.
  • Structure-Activity Relationship (SAR) :
    • Variations in the substituents on the imidazo[1,2-a]pyrimidine core were analyzed to determine their effects on biological activity. The presence of the methoxy group was found to enhance binding affinity to certain targets.

Comparative Analysis

A comparative analysis of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea with similar compounds highlights its unique pharmacological profile:

Compound NameStructural FeaturesBiological Activity
Imidazo[1,2-a]pyrimidine DerivativesContains imidazo ringAnticancer activity
Benzodioxole DerivativesIncludes benzodioxole structureAntimicrobial properties
4-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridineSimilar nitrogen heterocyclesNeuroprotective effects

Comparación Con Compuestos Similares

Structural and Functional Analogues

Imazosulfuron (TH-913)
  • Structure : Contains a sulfonamide bridge linking an imidazo[1,2-a]pyridine ring to a dimethoxypyrimidinyl group.
  • Molecular Formula : C₁₄H₁₃ClN₆O₅S .
  • Use : Herbicide (ALS inhibitor) targeting weed control in crops.
  • Key Differences : Unlike the target compound, imazosulfuron includes a sulfonamide group (SO₂NH) and a chlorine substituent, enhancing its binding affinity to ALS. The target compound’s direct phenylurea linkage may alter its target specificity or solubility .
6-Methoxy-2-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine
  • Structure : Imidazo[1,2-a]pyridine core with methoxy, phenyl, and phenylethynyl substituents.
  • Properties : pKa = 5.10 (weakly acidic), density = 1.10 g/cm³ .
  • Key Differences: Lacks the urea moiety but shares the imidazo-heterocyclic scaffold.
Diuron (Phenylurea Herbicide)
  • Structure : 3-(3,4-dichlorophenyl)-1,1-dimethylurea.
  • Use : Photosystem II inhibitor, disrupting electron transport in plants.
  • Key Differences : While both compounds are phenylureas, diuron lacks heterocyclic systems like imidazopyrimidine, relying on chlorinated phenyl groups for activity. This structural divergence suggests distinct modes of action .

Structural and Pharmacokinetic Comparison

Parameter Target Compound Imazosulfuron 6-Methoxy-2-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine Diuron
Core Structure Imidazo[1,2-a]pyrimidine + phenylurea Imidazo[1,2-a]pyridine + sulfonylurea Imidazo[1,2-a]pyridine Phenylurea
Key Functional Groups Methoxyphenyl, urea Sulfonamide, dimethoxypyrimidine Phenylethynyl, methoxy Dichlorophenyl, dimethylurea
Molecular Weight Not specified 436.81 g/mol Not specified 233.10 g/mol
pKa Not specified Not specified 5.10 ± 0.50 2.68 (acidic)
Mechanism of Action Hypothesized ALS inhibition (unconfirmed) ALS inhibition Not specified Photosystem II inhibition
Bioactivity Potential herbicide/pharmaceutical Herbicide Unknown (structural studies only) Herbicide

Key Research Findings

  • Imidazopyrimidine vs.
  • Urea vs. Sulfonylurea : The absence of a sulfonamide group in the target compound could reduce ALS affinity but may broaden its selectivity for other biological targets, such as kinases or receptors in pharmaceutical contexts .
  • Substituent Effects : The methoxy group in the target compound likely enhances solubility and membrane permeability compared to bulky substituents like phenylethynyl in the analog from .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea, and how can purity be maximized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of aminopyrimidines with α-halo ketones to form the imidazo[1,2-a]pyrimidine core, followed by urea coupling. Metal-free conditions (e.g., using DCC/DMAP as coupling agents) are recommended to avoid contamination . Continuous flow reactors can optimize reaction parameters (temperature, residence time) for higher yields (>85%) and purity (>98% by HPLC) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical .

Q. How can the compound’s structure be rigorously characterized, and what spectroscopic techniques are most informative?

  • Methodological Answer: Combine 1H/13C NMR to confirm the imidazo[1,2-a]pyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and urea NH signals (δ 9.2–10.1 ppm). HRMS (ESI+) validates molecular weight (C21H18N6O2, calc. 386.14). FT-IR identifies urea C=O stretching (~1640 cm⁻¹) and NH bending (~1550 cm⁻¹). Single-crystal X-ray diffraction resolves spatial conformation, particularly the dihedral angle between the phenylurea and imidazo-pyrimidine moieties, which affects target binding .

Q. What computational tools are effective for predicting the compound’s physicochemical properties and solubility?

  • Methodological Answer: Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (~3.2), aqueous solubility (~0.05 mg/mL), and hydrogen-bond donors/acceptors (2/4). COSMO-RS models polar surface area (~95 Ų) and solubility in DMSO/water mixtures. Experimental validation via shake-flask method (pH 7.4 PBS buffer) is advised to reconcile computational predictions with empirical data .

Advanced Research Questions

Q. How does structural modification of the imidazo[1,2-a]pyrimidine core influence target selectivity and potency?

  • Methodological Answer: Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance COX-2 binding affinity (IC50 reduced from 120 nM to 35 nM). Conversely, substituting the phenylurea with a thiourea increases metabolic stability but reduces solubility . Docking studies (AutoDock Vina) show that steric bulk at the 5-position of the pyrimidine ring improves fit into COX-2’s hydrophobic pocket .

Q. What experimental models are suitable for resolving contradictions in reported biological activities (e.g., COX-2 inhibition vs. cytoprotective effects)?

  • Methodological Answer: Address discrepancies using dual-assay frameworks :

  • COX-2 inhibition : ELISA-based prostaglandin E2 (PGE2) quantification in LPS-stimulated RAW 264.7 macrophages.
  • Cytoprotection : Ethanol-induced gastric lesion models in rats (compare ulcer index reduction vs. SCH-28080 controls) .
  • Mechanistic divergence may arise from off-target effects (e.g., PI3K modulation); validate via kinome-wide profiling (Eurofins KinaseProfiler) .

Q. How can in vivo pharmacokinetic challenges (e.g., low oral bioavailability) be mitigated through formulation?

  • Methodological Answer: Improve bioavailability (>25%) via nanocrystal formulations (wet milling to <200 nm particle size) or lipid-based carriers (Labrafil M1944CS). Monitor plasma concentration-time profiles in Sprague-Dawley rats using LC-MS/MS. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces first-pass metabolism .

Q. What strategies identify off-target interactions and validate mechanism of action (MOA)?

  • Methodological Answer:

  • Proteome-wide profiling : Use thermal shift assays (CETSA) to detect protein stabilization upon ligand binding.
  • CRISPR-Cas9 knockouts : Validate COX-2 dependency by comparing activity in WT vs. COX-2⁻/− cell lines.
  • Transcriptomics : RNA-seq of treated vs. untreated cells identifies downstream pathways (e.g., NF-κB suppression) .

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